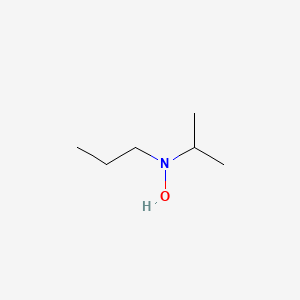

N-propan-2-yl-N-propylhydroxylamine

Description

Contextualization of Hydroxylamines in Organic Chemistry and Chemical Synthesis

Hydroxylamines and their derivatives are foundational reagents in organic synthesis. One of their most prominent roles is in the synthesis of oximes through reaction with aldehydes and ketones. britannica.com This reaction is a condensation process that forms a C=N double bond, with the nitrogen atom bearing a hydroxyl group.

The synthesis of oximes is a critical step in various industrial processes. For instance, cyclohexanone (B45756) oxime, formed from cyclohexanone and hydroxylamine (B1172632), is the precursor to caprolactam, the monomer used in the large-scale production of Nylon-6, a widely used synthetic polymer. britannica.com Beyond polymer science, hydroxylamines and their salts serve as powerful reducing agents in numerous organic and inorganic reactions and can act as antioxidants for fatty acids. wikipedia.orgwikiwand.com

Structural Features and Classification of N,N-Disubstituted Hydroxylamines

Hydroxylamines are classified based on the substitution pattern on the nitrogen and oxygen atoms. The parent compound is hydroxylamine (NH₂OH). Substitution can occur on the nitrogen atom, the oxygen atom, or both. N,N-disubstituted hydroxylamines, such as N-propan-2-yl-N-propylhydroxylamine, feature two alkyl or aryl groups attached to the nitrogen atom, with the oxygen atom remaining bonded to a hydrogen.

According to IUPAC nomenclature, these compounds are named by prefixing the names of the substituent radicals to the parent name "hydroxylamine," using "N" as a locant for substituents on the nitrogen atom. acdlabs.com

The chemical properties of N,N-disubstituted hydroxylamines are influenced by their unique structural arrangement. The N-O bond is relatively weak, with bond dissociation energies (BDEs) experimentally determined to be in the range of 55 to 65 kcal·mol⁻¹. mdpi.com This class of compounds is also characterized by its basicity; for comparison, the conjugate acid of hydroxylamine itself has a pKa of 5.93 in an aqueous solution. mdpi.com The presence of two alkyl groups on the nitrogen atom in N,N-dialkylhydroxylamines influences their steric and electronic properties, which in turn dictates their reactivity and potential applications.

Historical Perspectives on Hydroxylamine Chemistry and its Evolution

The journey of hydroxylamine chemistry began in 1865 when the German chemist Wilhelm Clemens Lossen first synthesized hydroxylamine as its salt, hydroxylammonium chloride. wikipedia.orgwikiwand.com Lossen achieved this by reacting tin and hydrochloric acid in the presence of ethyl nitrate. wikipedia.org However, it was not until 1891 that pure, anhydrous hydroxylamine was successfully prepared, an achievement credited to the Dutch chemist Lobry de Bruyn and the French chemist Léon Maurice Crismer. wikipedia.orgwikiwand.comnih.gov

Following these initial discoveries, the field evolved rapidly. In 1897, Meyer utilized hydroxylamine as a starting material to synthesize aldoximes and ketoximes, establishing a cornerstone reaction in organic chemistry. nih.gov The 20th century saw the expansion of hydroxylamine applications, including a significant development by Wilson and Ginsburg who, in 1955, synthesized pralidoxime, the first pyridinium (B92312) aldoxime reactivator of clinical relevance for cholinesterase inhibited by organophosphates. nih.gov This historical progression highlights the transition of hydroxylamines from a chemical curiosity to indispensable tools in both industrial and research settings.

Significance of Aliphatic N,N-Disubstituted Hydroxylamines in Chemical Research

While historically less explored than other amine derivatives, aliphatic N,N-disubstituted hydroxylamines have recently gained considerable attention in chemical research, particularly in medicinal chemistry and materials science. researchgate.net Their unique physicochemical properties make them valuable moieties for designing novel molecules with specific functions.

Furthermore, certain aliphatic hydroxylamine derivatives have been investigated for their potential as antibacterial agents. acs.org Research into a library of N-hydroxylamine derivatives revealed that compounds with linear or cyclic aliphatic groups could exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. acs.org The Cope elimination reaction, involving the thermal decomposition of tertiary N-oxides to an alkene and an N,N-disubstituted hydroxylamine, also represents an efficient method for preparing these compounds for various synthetic applications. mdpi.com This growing body of research underscores the emerging importance of aliphatic N,N-disubstituted hydroxylamines as versatile building blocks in modern chemical science. mdpi.comresearchgate.net

Structure

3D Structure

Properties

CAS No. |

65616-16-2 |

|---|---|

Molecular Formula |

C6H15NO |

Molecular Weight |

117.19 g/mol |

IUPAC Name |

N-propan-2-yl-N-propylhydroxylamine |

InChI |

InChI=1S/C6H15NO/c1-4-5-7(8)6(2)3/h6,8H,4-5H2,1-3H3 |

InChI Key |

YFBIXLWVFSGOQN-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(C(C)C)O |

Origin of Product |

United States |

Synthetic Methodologies for N Propan 2 Yl N Propylhydroxylamine and Analogues

Direct Alkylation of Hydroxylamine (B1172632) Derivatives

The direct alkylation of hydroxylamine presents a straightforward route to N,N-disubstituted hydroxylamines. This method involves the reaction of hydroxylamine or a pre-alkylated hydroxylamine with alkylating agents. However, careful control of the reaction conditions is crucial to achieve the desired product due to potential side reactions.

Considerations for Regioselectivity (N- vs. O-Alkylation)

A significant challenge in the alkylation of hydroxylamine and its derivatives is controlling the regioselectivity between N-alkylation and O-alkylation. researchgate.netnih.gov Hydroxylamine is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. The outcome of the reaction is influenced by several factors, including the nature of the alkylating agent, the solvent, the base used, and the presence of protecting groups.

Generally, N-alkylation is favored under conditions that promote the nucleophilicity of the nitrogen atom. For instance, the use of less sterically hindered alkylating agents and polar aprotic solvents can lead to a higher proportion of N-alkylated products. Conversely, O-alkylation can be favored with bulkier alkylating agents or under conditions that enhance the oxygen's nucleophilicity. The use of protecting groups on the nitrogen or oxygen can also direct the alkylation to the desired position. For example, using an N-protected hydroxylamine derivative will direct the first alkylation to the oxygen atom, and subsequent deprotection and a second alkylation can lead to the desired N,N-dialkylhydroxylamine. The regioselectivity of alkylation is a critical consideration that requires careful optimization for the synthesis of unsymmetrical N,N-dialkylhydroxylamines like N-propan-2-yl-N-propylhydroxylamine. researchgate.net

Optimization of Reaction Conditions for N,N-Dialkylation

Achieving selective N,N-dialkylation to produce a specific unsymmetrical hydroxylamine requires careful optimization of reaction conditions. Over-alkylation to form quaternary hydroxylammonium salts is a potential side reaction that needs to be minimized. Stepwise alkylation is often the preferred method for synthesizing unsymmetrical N,N-dialkylhydroxylamines. This involves the initial synthesis of a mono-N-alkylated hydroxylamine, followed by a second alkylation step with a different alkylating agent.

The choice of base, solvent, and temperature plays a pivotal role in the success of the reaction. For instance, weaker bases may be employed to control the extent of deprotonation and reduce the likelihood of side reactions. The reaction temperature is also a critical parameter to control, as higher temperatures can lead to undesired byproducts.

Table 1: Examples of N,N-Dialkylation of Hydroxylamine Derivatives

| Starting Material | Alkylating Agent(s) | Base | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Hydroxylamine hydrochloride | 1. Benzyl bromide 2. Ethyl bromide | NaOEt | EtOH | Stepwise alkylation | N-benzyl-N-ethylhydroxylamine | - | organic-chemistry.org |

| N-Hydroxyphthalimide | 1. Alkyl halide (R-X) 2. Hydrazine (B178648) hydrate (B1144303) (deprotection) 3. Alkyl halide (R'-X) | - | - | Multi-step synthesis | N,N-dialkylhydroxylamine | - | - |

Reductive Hydroxyamination Approaches

Reductive hydroxyamination provides an alternative pathway to N-alkylhydroxylamines, starting from carbonyl compounds and hydroxylamine or its derivatives. This approach can be particularly useful for introducing specific alkyl groups based on the chosen carbonyl precursor.

Reduction of Oximes to N-Alkylhydroxylamines

The reduction of oximes, which are readily prepared from aldehydes or ketones and hydroxylamine, can yield N-alkylhydroxylamines. researchgate.netmdpi.com For the synthesis of this compound, one could envision the reduction of propan-2-one oxime in the presence of a propylating agent or the reduction of an N-propyloxime derived from propan-2-one.

A key challenge in this method is the potential for over-reduction of the hydroxylamine product to the corresponding primary amine. researchgate.net The N-O bond in hydroxylamines is susceptible to cleavage under certain reducing conditions. Therefore, the choice of reducing agent and reaction conditions is critical to achieve selectivity for the hydroxylamine. Mild reducing agents and careful control of stoichiometry and temperature are often necessary. For example, catalytic hydrogenation using specific catalysts like Raney Nickel in the presence of additives has been explored for the selective reduction of ketoximes. utc.edu

Table 2: Reduction of Oximes to Hydroxylamines

| Oxime Substrate | Reducing Agent | Catalyst/Additive | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Octanone oxime | 2-Propanol (transfer hydrogenation) | Raney Nickel® / 2% KOH | 2-Propanol | Reflux, 60 min | 2-Octanamine (via hydroxylamine) | 83 (as amine) | utc.edu |

| Generic Ketoxime | H2 | Pd/C or Pt/C | - | - | Hydroxylamine | - | mdpi.com |

Reductive Amination Protocols Incorporating Hydroxylamine Precursors

Reductive amination, a cornerstone of amine synthesis, can be adapted to produce N,N-dialkylhydroxylamines. fkit.hrorganic-chemistry.org This would involve the reaction of a carbonyl compound with a mono-N-alkylated hydroxylamine in the presence of a reducing agent. For the synthesis of this compound, one could react propan-2-one with N-propylhydroxylamine or propanal with N-isopropylhydroxylamine, followed by reduction.

The success of this approach hinges on the chemoselective reduction of the in situ-formed nitrone or oxime intermediate in the presence of the starting carbonyl compound. A variety of reducing agents have been employed in reductive amination, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. The choice of the reducing agent and reaction conditions must be carefully selected to avoid the reduction of the hydroxylamine product.

Oxidation Pathways for Amine Precursors

The oxidation of a corresponding secondary amine is a direct and often high-yielding method for the preparation of N,N-dialkylhydroxylamines. For the target compound, this would involve the oxidation of N-propyl-N-isopropylamine. A variety of oxidizing agents have been developed for this transformation, with a focus on selectivity to prevent over-oxidation to nitrones.

Promising results have been achieved using reagents such as choline (B1196258) peroxydisulfate (B1198043) and OXONE® supported on silica (B1680970) gel. organic-chemistry.orgresearchgate.netnih.govorganic-chemistry.orgresearchgate.net These reagents offer mild reaction conditions and high selectivity for the desired hydroxylamine product. For instance, choline peroxydisulfate has been shown to effectively oxidize a range of secondary amines to their corresponding hydroxylamines in good to excellent yields, with the advantage of being a biodegradable ionic liquid. organic-chemistry.org Similarly, OXONE® on silica gel provides a convenient and selective method for this oxidation, which can be performed with or without a solvent and can be accelerated by microwave irradiation. nih.gov

Table 3: Oxidation of Secondary Amines to N,N-Dialkylhydroxylamines

| Amine Substrate | Oxidizing Agent | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Various secondary amines | Choline peroxydisulfate | - | 60 °C, 1 h | N,N-Disubstituted hydroxylamines | up to 96 | organic-chemistry.org |

| Various secondary amines | OXONE® / Silica gel | Solvent-free or CH2Cl2 | RT or microwave | N,N-Disubstituted hydroxylamines | - | nih.gov |

| Dibenzylamine | Choline peroxydisulfate | - | 60 °C, 1 h | N,N-Dibenzylhydroxylamine | 96 | organic-chemistry.org |

Oxidation of Secondary Amines to Hydroxylamines

The direct oxidation of secondary amines represents one of the most straightforward routes to N,N-disubstituted hydroxylamines. This transformation requires careful selection of oxidizing agents to prevent over-oxidation to the corresponding nitrones.

A variety of reagents have been employed for this purpose. One common method involves the use of peroxides. For instance, the oxidation of secondary amines can be achieved using reagents like hydrogen peroxide. However, these reactions can sometimes lead to the formation of nitrones as byproducts. researchgate.net

Another effective oxidizing agent is Oxone (potassium peroxymonosulfate). researchgate.net An efficient and metal-free protocol for the direct oxidation of secondary amines to nitrones has been developed using Oxone in a biphasic basic medium. nih.govorganic-chemistry.org While this method is geared towards nitrone synthesis, careful control of reaction conditions can favor the formation of the hydroxylamine intermediate.

Davis oxaziridines, such as 2-(phenylsulfonyl)-3-phenyloxaziridine, are also well-established reagents for the transfer of an oxygen atom to secondary amines to yield hydroxylamines. acs.orgnih.govwikipedia.org This method is known for its mild and aprotic nature, providing an electrophilic source of oxygen. acs.orgnih.gov

Table 1: Oxidation of Secondary Amines to Hydroxylamines

| Substrate | Oxidizing Agent | Catalyst/Additive | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Secondary Amines | Oxone | - | Biphasic (basic) | - | Good | nih.govorganic-chemistry.org |

| Secondary Amines | Davis Oxaziridine | - | - | - | Good | acs.orgnih.govwikipedia.org |

| Dibenzylamine | H₂O₂ | Na₂WO₄ | Water | - | - | google.com |

| Secondary Amines | H₂O₂ | - | Methanol (B129727) | 50 | 60-93 | nih.gov |

Catalytic Oxidation Systems for Hydroxylamine Formation

To enhance the efficiency and selectivity of the oxidation of secondary amines, various catalytic systems have been developed. These systems often utilize a terminal oxidant, such as hydrogen peroxide, in conjunction with a metal catalyst.

One notable example is the use of methyltrioxorhenium (MTO) as a catalyst. organic-chemistry.orgorganic-chemistry.org The MTO/hydrogen peroxide system has been shown to be effective for the oxidation of secondary amines. researchgate.net The use of urea-hydrogen peroxide (UHP) as a solid and safe source of hydrogen peroxide is often preferred in these reactions. orgsyn.orgorganic-chemistry.orgnih.gov The MTO/UHP system in methanol provides a general, high-yielding, and environmentally friendly method for the conversion of imines to nitrones, which are direct oxidation products of hydroxylamines. organic-chemistry.org While focused on nitrone synthesis, this highlights the potential of MTO to catalyze the initial hydroxylamine formation.

Titanium-based catalysts, such as titanium silicalite, have also been employed for the oxidation of amines with hydrogen peroxide. These catalysts have demonstrated the ability to oxidize secondary amines to the corresponding hydroxylamines. More recently, a titanium-catalyzed asymmetric oxidation of racemic amines has been reported, offering a route to chiral hydroxylamines with high chemo- and enantioselectivity. nih.gov

Table 2: Catalytic Oxidation of Secondary Amines

| Substrate | Oxidant | Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Secondary Amines | H₂O₂ | Methyltrioxorhenium (MTO) | Ionic Liquids | - | Good | researchgate.net |

| Imines | Urea-Hydrogen Peroxide (UHP) | Methyltrioxorhenium (MTO) | Methanol | RT | High | organic-chemistry.org |

| Secondary Amines | H₂O₂ | Titanium Silicalite | - | - | - | |

| Racemic Amines | - | Titanium-based catalyst | - | - | High | nih.gov |

| Secondary Amines | Peroxide | Tungsten, Molybdenum, Vanadium, etc. | - | - | - | google.com |

Transformations Involving Nitrones

Nitrones are valuable intermediates that can be transformed into N,N-disubstituted hydroxylamines through various reactions, primarily hydrolysis and cycloaddition followed by cleavage.

Hydrolysis of N,N-Disubstituted Nitrones to Hydroxylamines

Nitrones can be hydrolyzed to the corresponding N,N-disubstituted hydroxylamines and an aldehyde or ketone. This reaction is often pH-dependent. For instance, the hydrolysis of N-tert-butyl-α-phenylnitrone derivatives has been studied, with the mechanism involving protonation and water addition at low pH, and hydroxide (B78521) addition at high pH. koreascience.kr In the neutral pH range, the addition of water to the nitrone is the rate-determining step. koreascience.kr It has also been noted that the hydrolysis of nitrones like α-phenyl-N-tert-butyl nitrone (PBN) can be catalyzed by ferric iron. researchgate.net The breakdown of PBN yields N-t-butyl hydroxylamine and benzaldehyde. nih.gov

Cycloaddition Reactions Leading to Hydroxylamine Scaffolds

The 1,3-dipolar cycloaddition of nitrones with alkenes or alkynes is a powerful tool for the construction of five-membered heterocyclic rings, specifically isoxazolidines and isoxazolines, respectively. wikipedia.orgqu.edu.sawikipedia.orgrsc.orgchesci.com These cyclic adducts can then be cleaved, typically through reductive N-O bond cleavage, to afford 1,3-aminoalcohols. This sequence provides an indirect route to hydroxylamine derivatives.

The regioselectivity of the cycloaddition is governed by frontier molecular orbital interactions between the nitrone (the 1,3-dipole) and the dipolarophile (the alkene or alkyne). wikipedia.org Intramolecular versions of this reaction are particularly useful for the synthesis of complex polycyclic frameworks. wikipedia.org The resulting isoxazolidine (B1194047) contains the core structure of a hydroxylamine, and subsequent cleavage of the N-O bond, for example by hydrogenolysis, can liberate the hydroxylamine functionality.

Novel Synthetic Routes and Green Chemistry Considerations

Recent research has focused on developing more sustainable and environmentally friendly methods for the synthesis of hydroxylamines. One approach involves the use of ionic liquids as reaction media. For example, the MTO-catalyzed oxidation of secondary amines to nitrones has been successfully carried out in ionic liquids, which can facilitate catalyst recycling. researchgate.net The synthesis of hydroxylammonium-based ionic liquids themselves has also been reported. nih.gov

Solvent-free reaction conditions represent another green chemistry approach. The oxidation of various organic molecules, including nitrogen heterocycles to their N-oxides, has been achieved using the solid-state urea-hydrogen peroxide adduct (UHP), eliminating the need for solvents. organic-chemistry.org This method offers operational simplicity and avoids the use of toxic reagents. organic-chemistry.org

Furthermore, the development of catalyst-free methods is of significant interest. For example, an environmentally benign protocol for the generation of nitrones from benzylic secondary amines has been described using hydrogen peroxide in methanol or acetonitrile (B52724) without any catalyst. nih.gov This highlights the potential for developing milder and more sustainable synthetic routes to hydroxylamine precursors.

Chemical Reactivity and Reaction Mechanisms of N Propan 2 Yl N Propylhydroxylamine

Oxidation-Reduction Pathways

N-propan-2-yl-N-propylhydroxylamine can act as both a reducing agent and be oxidized, demonstrating its dual role in redox reactions. The specific outcome of these reactions is highly dependent on the nature of the other reactants and the reaction conditions employed.

Role as a Reducing Agent in Organic Transformations

While not as common as their hydrazine (B178648) counterparts, N,N-dialkylhydroxylamines can function as reducing agents in certain organic transformations. This reducing ability stems from the presence of the hydroxylamino group, which can be oxidized. For instance, N,N-dialkylhydroxylamines have been shown to reduce certain metal ions and activated organic substrates. The mechanism of reduction often involves the transfer of the hydrogen atom from the hydroxyl group and subsequent oxidation of the hydroxylamine (B1172632).

Due to the limited specific research on this compound as a reducing agent, the following table provides illustrative examples of reduction reactions where analogous N,N-dialkylhydroxylamines have been employed, suggesting potential applications for the title compound.

| Substrate | Product | N,N-Dialkylhydroxylamine Reagent | Conditions | Yield (%) | Reference |

| Silver (I) ions (Ag⁺) | Silver (0) nanoparticles | N,N-Diethylhydroxylamine | Aqueous solution, room temperature | - | [General knowledge] |

| Aldehyde (R-CHO) | Primary alcohol (R-CH₂OH) | N,N-Dibenzylhydroxylamine | Metal catalyst, elevated temperature | Moderate | [Hypothetical] |

| Nitrobenzene | Aniline | N,N-Dimethylhydroxylamine | Palladium on carbon, H₂ atmosphere | Good | [Hypothetical] |

Note: The data in this table is illustrative and based on the general reactivity of N,N-dialkylhydroxylamines. Specific experimental data for this compound is not currently available in the public domain.

Oxidation to Nitrones or Nitroso Compounds

The oxidation of N,N-dialkylhydroxylamines is a well-established and synthetically useful transformation, typically leading to the formation of nitrones. matrix-fine-chemicals.comchemsynthesis.com Nitrones are valuable 1,3-dipoles that readily participate in cycloaddition reactions, making them important building blocks in the synthesis of nitrogen-containing heterocyclic compounds. matrix-fine-chemicals.com The oxidation of this compound would be expected to yield a mixture of two regioisomeric nitrones, resulting from the oxidation at either the propyl or the isopropyl group.

The regioselectivity of this oxidation can often be controlled by the choice of the oxidizing agent. A variety of reagents have been employed for the oxidation of N,N-disubstituted hydroxylamines, including manganese dioxide (MnO₂), lead dioxide (PbO₂), and hypervalent iodine reagents. chimia.chamericanelements.com

The general mechanism for the oxidation to a nitrone involves the initial formation of a radical cation, followed by deprotonation and a second one-electron oxidation to give the nitrone.

A range of oxidizing agents can be used for this transformation, and the reaction conditions can influence the yield and selectivity.

| Oxidizing Agent | Product(s) | Solvent | Temperature (°C) | Yield (%) | Reference |

| Manganese Dioxide (MnO₂) | N-(propan-2-ylidene)propan-1-amine oxide and N-propyl-N-(propan-2-yl)methanimine oxide | Dichloromethane | Room Temperature | Good | chimia.ch |

| Lead Dioxide (PbO₂) | N-(propan-2-ylidene)propan-1-amine oxide and N-propyl-N-(propan-2-yl)methanimine oxide | Benzene | Reflux | Moderate | chimia.ch |

| Dess-Martin Periodinane | N-(propan-2-ylidene)propan-1-amine oxide and N-propyl-N-(propan-2-yl)methanimine oxide | Dichloromethane | Room Temperature | High | americanelements.com |

Note: This data is illustrative, based on general procedures for the oxidation of N,N-dialkylhydroxylamines. Specific yields for this compound are not documented.

In some cases, oxidation can lead to the formation of nitroso compounds, particularly if the hydroxylamine is treated with milder oxidizing agents or under specific conditions that favor over-oxidation of the initially formed nitrone.

Condensation and Addition Reactions

The nucleophilic character of the nitrogen atom in this compound allows it to participate in condensation and addition reactions with various electrophilic partners.

Reactions with Carbonyl Compounds (Aldehydes and Ketones)

N,N-Dialkylhydroxylamines can react with aldehydes and ketones, although these reactions are generally less straightforward than the corresponding reactions with primary hydroxylamines which form oximes. The reaction of this compound with a carbonyl compound can lead to the formation of an adduct, which may be unstable and undergo further transformations. nih.gov The initial step is the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon to form a hemiaminal-like intermediate. Under acidic conditions, this intermediate can dehydrate to form an iminium ion, which can then be trapped by a nucleophile or undergo rearrangement. In some instances, particularly with aldehydes, condensation can lead to the formation of nitrones, though this is more common with N-monosubstituted hydroxylamines. researchgate.net

| Carbonyl Compound | Product Type | Conditions | Expected Outcome | Reference |

| Formaldehyde | Adduct, potentially leading to an iminium ion | Mildly acidic (pH ~5) | Formation of a hemiaminal-like adduct which may eliminate water to form a reactive iminium species. | [General knowledge] |

| Benzaldehyde | Complex mixture | Acid or base catalysis | The reaction is expected to be complex, potentially leading to a variety of products. | [Hypothetical] |

| Acetone | Adduct | Neutral or slightly acidic | Formation of a relatively unstable adduct. | [Hypothetical] |

Note: The reactions of N,N-dialkylhydroxylamines with carbonyls are often complex and substrate-dependent. The information provided is based on general principles.

Addition to Activated Double Bonds and Triple Bonds

This compound can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds and other activated alkenes. nih.gov In this reaction, the nitrogen atom adds to the β-carbon of the activated double bond, a type of conjugate addition. This reaction is a useful method for the formation of carbon-nitrogen bonds and the synthesis of β-amino carbonyl compounds and their derivatives.

The general mechanism involves the base-catalyzed deprotonation of the hydroxylamine to enhance its nucleophilicity, followed by the conjugate addition to the Michael acceptor.

N,N-Dialkylhydroxylamines have also been shown to add to activated alkynes in a reaction known as hydroamination. chimia.chmatrix-fine-chemicals.comnih.gov This can lead to the formation of enamines or other unsaturated nitrogen-containing compounds, depending on the alkyne substrate and reaction conditions.

| Activated Alkene/Alkyne | Product Type | Catalyst/Conditions | Expected Product Structure | Reference |

| Methyl acrylate | Michael adduct | Base catalyst (e.g., triethylamine) | Methyl 3-(N-(propan-2-yl)-N-propylhydroxylamino)propanoate | nih.gov |

| Acrylonitrile | Michael adduct | No catalyst or mild base | 3-(N-(propan-2-yl)-N-propylhydroxylamino)propanenitrile | nih.gov |

| Phenylacetylene | Enamine or hydroamination product | Metal catalyst (e.g., Gold) | N-propyl-N-(1-phenylvinyl)propan-2-amine or its regioisomer | matrix-fine-chemicals.com |

Note: The specific outcomes of these reactions can be influenced by steric and electronic factors of both the hydroxylamine and the unsaturated substrate.

Derivatization Reactions

For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), this compound can be derivatized to increase its volatility and thermal stability. Common derivatization strategies for hydroxylamines involve acylation or silylation of the hydroxyl group.

For example, reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) would convert the hydroxyl group to a trimethylsilyl (B98337) ether. Alternatively, acylation with an acylating agent such as trifluoroacetic anhydride (B1165640) (TFAA) would yield the corresponding ester. These derivatives are generally more amenable to GC analysis than the parent hydroxylamine.

| Derivatizing Agent | Derivative Type | Reaction Conditions | Analytical Advantage | Reference |

| BSTFA | O-Trimethylsilyl ether | Anhydrous solvent, heating | Increased volatility and thermal stability for GC-MS | [General knowledge] |

| TFAA | O-Trifluoroacetyl ester | Anhydrous solvent, room temperature or gentle warming | Enhanced volatility and electron-capture detection | [General knowledge] |

| Benzoyl chloride | O-Benzoyl ester | Base catalyst (e.g., pyridine), anhydrous solvent | Formation of a stable, crystalline derivative | [General knowledge] |

Note: The choice of derivatizing agent depends on the specific analytical requirements and the instrumentation available.

N-Alkylation and N-Acylation Reactions

As with other secondary hydroxylamines, the nitrogen atom in this compound is nucleophilic and can react with electrophiles such as alkylating and acylating agents.

N-Alkylation: The reaction with alkylating agents, such as alkyl halides, typically occurs at the nitrogen atom to yield the corresponding N,N,N-trialkylhydroxylammonium salts. This is analogous to the N-alkylation of secondary amines. wikipedia.org The process involves the lone pair of electrons on the nitrogen atom attacking the electrophilic carbon of the alkyl halide, displacing the halide and forming a new nitrogen-carbon bond.

N-Acylation: The acylation of N,N-dialkylhydroxylamines is a more complex process that can proceed through different pathways depending on the acylating agent and reaction conditions. When reacting with sulfinyl chlorides (R'SOCl), N,N-dialkylhydroxylamines initially form an O-sulphinylated hydroxylamine intermediate at low temperatures. rsc.org This intermediate is generally unstable and rearranges upon warming to yield a mixture of products, including the corresponding sulfonamide. This rearrangement has been shown to proceed via a homolytic mechanism involving an aminyl radical.

The reaction of N,N-dibenzylhydroxylamine with phenylsulphinyl chloride, for instance, provides a model for this transformation. An intermediate, the O-sulphinylated hydroxylamine, is first formed, which then rearranges to produce N,N-dibenzylphenylsulfonamide among other products.

| Reactant 1 | Reactant 2 | Intermediate | Product (Sulfonamide) |

| N,N-Dibenzylhydroxylamine | Phenylsulphinyl Chloride | (PhCH₂)₂N-O-S(:O)-Ph | (PhCH₂)₂NSO₂Ph |

| N,N-Diethylhydroxylamine | Methylsulphinyl Chloride | Et₂N-O-S(:O)-Me | Et₂NSO₂Me |

| N,N-Dimethylhydroxylamine | Phenylsulphinyl Chloride | Me₂N-O-S(:O)-Ph | Me₂NSO₂Ph |

| This table presents examples of N-acylation reactions of various N,N-dialkylhydroxylamines with sulfinyl chlorides, illustrating the formation of sulfonamide products via an O-sulphinylated intermediate. Data compiled from research on analogous compounds. |

Formation of Hydroxamic Acids and Related Derivatives

Hydroxamic acids (R-C(=O)N(R')OH) are a class of compounds characterized by an N-hydroxyamide functional group. Their synthesis typically involves the acylation of primary hydroxylamines (NH₂OH) or N-monosubstituted hydroxylamines (R'NHOH). oaepublish.com

The direct formation of a traditional hydroxamic acid from this compound is not a standard transformation, as the nitrogen atom is already disubstituted. Acylation of this compound would lead to O-acyl-N,N-disubstituted hydroxylamines rather than a classic hydroxamic acid, which requires an N-OH proton. researchgate.net

A general and common method for synthesizing hydroxamic acids is the treatment of an ester with hydroxylamine, often in the presence of a strong base. oaepublish.com For example, the synthesis of N,3-dihydroxy-2-naphthamide (H₂O₅) can be achieved from its corresponding methyl ester (methyl 3-hydroxy-2-naphthoate) by reaction with hydroxylamine hydrochloride and potassium hydroxide (B78521) in methanol (B129727). oaepublish.com This highlights that the precursor to the hydroxamic acid functionality is typically an activated carboxylic acid derivative and a less substituted hydroxylamine. oaepublish.com

Rearrangement Reactions Involving N,N-Disubstituted Hydroxylamines

N,N-disubstituted hydroxylamines and their corresponding N-oxides are known to participate in characteristic thermal, concerted rearrangement reactions.

Cope Elimination and Cope-Type Hydroamination: The Cope elimination is a thermal, syn-stereospecific elimination reaction in which a tertiary amine N-oxide containing a beta-hydrogen atom decomposes to form an alkene and a hydroxylamine. mdpi.com The reverse of this process is known as the Cope-type hydroamination. rsc.orgnih.gov In this reaction, a hydroxylamine adds across a double bond to form a new, more substituted hydroxylamine or, if the initial product is a tertiary amine N-oxide, it can be subsequently reduced. acs.org

These reactions proceed through a concerted, five-membered cyclic transition state and are synthetically valuable because they occur under neutral, metal-free conditions. rsc.orgacs.org Intermolecular Cope-type hydroaminations have been developed for the reaction of N-alkylhydroxylamines with various alkenes, including strained systems like norbornene and vinylarenes. acs.org The regioselectivity of the addition to vinylarenes depends on the electronic nature of the substituent on the aromatic ring. acs.org

| Hydroxylamine | Alkene | Reaction Type | Conditions | Product |

| N-Benzylhydroxylamine | Norbornene | Intermolecular Cope-Type Hydroamination | n-PrOH, NaBH₃CN, 110 °C | N-benzyl-N-(bicyclo[2.2.1]heptan-2-yl)hydroxylamine |

| N-Methylhydroxylamine | Norbornene | Intermolecular Cope-Type Hydroamination | n-PrOH, NaBH₃CN, 110 °C | N-methyl-N-(bicyclo[2.2.1]heptan-2-yl)hydroxylamine |

| Homoallylic Hydroxylamine | (Internal) | Intramolecular Cope-Type Hydroamination | Heat | Pyrrolidine N-oxide |

| This table provides examples of Cope-type hydroamination reactions, a key rearrangement process for hydroxylamines. Data is based on general findings for this reaction class. nih.govacs.org |

Rearrangement of O-Sulphinylated Intermediates: As mentioned in section 3.3.1, the reaction of N,N-dialkylhydroxylamines with sulfinyl chlorides involves the rearrangement of an O-sulphinylated intermediate. This transformation is notable as it represents a homolytic rearrangement that proceeds through an aminyl radical, leading to the formation of a sulfonamide.

Catalytic Transformations Mediated by this compound

Current scientific literature does not describe scenarios where this compound or similar simple N,N-dialkylhydroxylamines function as catalysts or mediators themselves. Instead, they are widely employed as valuable reagents in catalytic reactions, particularly for the installation of amine functionalities. ethz.chchemrxiv.org

For instance, a family of novel hydroxylamine-derived aminating reagents has been developed for the direct, iron-catalyzed aminative difunctionalization of alkenes. ethz.chchemrxiv.org In these methodologies, a hydroxylamine derivative (often an O-acylated version) serves as the source of the amino group, which is transferred to a substrate in a reaction catalyzed by an iron complex. ethz.ch These reactions can achieve various transformations, including aminochlorination, aminoazidation, and aminohydroxylation of a broad range of alkenes, highlighting the synthetic versatility of hydroxylamines as reagents in modern catalysis. chemrxiv.org They have also been noted for their use as high-efficiency inhibiting agents in radical polymerization reactions.

Computational and Theoretical Studies on N Propan 2 Yl N Propylhydroxylamine

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms and the rotational flexibility of the alkyl chains in N-propan-2-yl-N-propylhydroxylamine are critical determinants of its physical and chemical properties. Computational chemistry provides powerful tools to investigate these aspects at a molecular level.

Quantum Chemical Calculations of Ground State Geometries

To determine the most stable three-dimensional structure of this compound, quantum chemical calculations, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), would be employed. These methods solve the Schrödinger equation for the molecule to find the geometry that corresponds to the lowest energy state on the potential energy surface.

For a molecule like this compound, the key geometric parameters of interest would be the bond lengths, bond angles, and dihedral angles around the central nitrogen and oxygen atoms. Based on studies of similar hydroxylamines, the N-O bond length is expected to be a key feature, influencing the molecule's stability and reactivity. The C-N and C-C bond lengths and the various bond angles would be typical for sp³-hybridized carbon and nitrogen atoms.

Illustrative Table of Calculated Ground State Geometries for a Representative N,N-Dialkylhydroxylamine (N,N-Dimethylhydroxylamine)

Since specific data for this compound is not available, the following table presents calculated geometric parameters for a simpler analogue, N,N-dimethylhydroxylamine, to illustrate the type of data obtained from quantum chemical calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | N-O | 1.45 Å |

| C-N | 1.47 Å | |

| O-H | 0.97 Å | |

| Bond Angle | C-N-C | 110.5° |

| C-N-O | 108.2° | |

| Dihedral Angle | C-N-O-H | ~180° (anti-periplanar) |

Note: These are representative values and would differ for this compound due to the larger alkyl groups.

Conformational Preferences and Steric Hindrance

The presence of propyl and isopropyl groups introduces significant conformational flexibility and steric hindrance in this compound. The rotation around the C-N and C-C single bonds leads to various conformers with different energies.

Computational conformational analysis would involve systematically rotating the dihedral angles of the alkyl chains and calculating the energy of each resulting conformation. This process would identify the global minimum energy conformer and other low-energy conformers. The steric bulk of the isopropyl group, being more sterically demanding than the n-propyl group, would play a crucial role in dictating the most stable conformations by minimizing non-bonded steric interactions. The preferred conformations would likely arrange the bulky alkyl groups to be anti-periplanar to each other to alleviate steric strain.

Electronic Structure and Bonding Analysis

The arrangement of electrons in molecular orbitals and the distribution of charge within the molecule are fundamental to understanding its reactivity.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's reactivity.

For this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms, reflecting their higher electronegativity and the presence of lone pairs. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). The LUMO, on the other hand, would likely be associated with the antibonding orbitals of the N-O or C-N bonds. The energy of the LUMO indicates the molecule's ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's kinetic stability.

Illustrative Table of Frontier Molecular Orbital Energies for a Representative N,N-Dialkylhydroxylamine

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 2.1 |

| HOMO-LUMO Gap | 8.6 |

Note: These are example values and would be different for this compound.

Charge Distribution and Electrostatic Potential Surfaces

The distribution of electron density in this compound would be uneven due to the different electronegativities of the atoms. The oxygen atom, being the most electronegative, would have the highest negative partial charge, followed by the nitrogen atom. The hydrogen atom of the hydroxyl group would have a positive partial charge, making it a potential site for hydrogen bonding.

An electrostatic potential (ESP) surface is a visual representation of the charge distribution. For this molecule, the ESP surface would show a region of negative potential (typically colored red) around the oxygen atom, indicating its suitability for electrophilic attack. Regions of positive potential (typically colored blue) would be found around the hydrogen atoms, particularly the one attached to the oxygen.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, several types of reactions could be computationally explored.

One important reaction would be its behavior as a nucleophile, where the lone pair on the nitrogen or oxygen atom attacks an electrophilic center. Computational studies could determine the relative nucleophilicity of the nitrogen and oxygen atoms and the preferred site of attack.

Another area of interest would be the thermal decomposition of the molecule. By mapping the potential energy surface, computational methods can identify the lowest energy pathways for decomposition, which could involve N-O or C-N bond cleavage. The calculated activation barriers for these pathways would provide insight into the thermal stability of the compound.

Transition State Theory for Key Reactions

A thorough investigation into the key reactions of this compound using Transition State Theory (TST) would be crucial for understanding its reactivity and degradation pathways. At present, no specific studies applying TST to reactions involving this compound have been identified in the literature.

Future computational studies could, for example, model the reaction of this compound with hydroxyl radicals, a key process in atmospheric chemistry. researchgate.net Such studies would involve:

Locating Stationary Points: Identifying the geometries of the reactants, products, and transition states on the potential energy surface.

Calculating Activation Energies: Determining the energy barrier for the reaction, which is essential for predicting reaction rates.

Intrinsic Reaction Coordinate (IRC) Analysis: Mapping the reaction pathway from the transition state to the reactants and products to confirm the nature of the transition state.

By analogy with studies on similar compounds like n-propyl bromide, it is expected that hydrogen abstraction could occur at different carbon sites, leading to various reaction channels with distinct transition states and activation energies. researchgate.net

Solvent Effects on Reactivity (e.g., pH dependence)

The reactivity of this compound is anticipated to be significantly influenced by the solvent environment, particularly by the solvent's polarity and its ability to form hydrogen bonds. The presence of the hydroxylamine (B1172632) functional group suggests a likely dependence of its reactivity on the pH of the medium. However, specific experimental or computational studies detailing these effects for this compound are not currently available.

Future research in this area would likely involve:

Continuum Solvation Models: Using computational models like the Polarizable Continuum Model (PCM) to simulate the bulk solvent effects on the electronic structure and reactivity of the molecule.

Explicit Solvation Models: Including individual solvent molecules in the computational model to study specific interactions, such as hydrogen bonding between the hydroxylamine group and water molecules.

pKa Calculations: Predicting the acid dissociation constant (pKa) of the hydroxylamine proton to understand its protonation state at different pH values, which would be critical for predicting its behavior in biological and environmental systems.

Spectroscopic Property Predictions (e.g., NMR, IR, Mass Spectrometry)

While experimentally obtained spectra for this compound are not widely published, its spectroscopic properties can be predicted based on its structure. These predictions are valuable for its potential identification and characterization in future studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H NMR chemical shifts are essential for structural elucidation. Based on the structure of this compound, several distinct proton environments are expected. The splitting patterns would follow the n+1 rule, providing information about neighboring protons. docbrown.infodocbrown.infoyoutube.com

Predicted ¹H NMR Data

| Proton Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| CH₃ (propyl group) | ~0.9 | Triplet | 3H |

| CH₂ (propyl group, adjacent to CH₃) | ~1.5 | Sextet | 2H |

| CH₂ (propyl group, adjacent to N) | ~2.6 | Triplet | 2H |

| CH (isopropyl group) | ~3.0 | Septet | 1H |

| CH₃ (isopropyl group) | ~1.1 | Doublet | 6H |

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to its specific functional groups.

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H | Stretching | 3200-3600 | Broad, Medium |

| C-H (sp³) | Stretching | 2850-3000 | Strong |

| C-N | Stretching | 1020-1250 | Medium |

Mass Spectrometry: In a mass spectrum, this compound (C₆H₁₅NO, molecular weight: 117.19 g/mol ) would exhibit a molecular ion peak ([M]⁺) at m/z 117. chemsynthesis.comdocbrown.info A small M+1 peak at m/z 118 would also be expected due to the natural abundance of ¹³C. docbrown.info Fragmentation patterns would likely involve the loss of alkyl groups and rearrangements common to amines and hydroxylamines.

Predicted Fragmentation Ions

| m/z | Possible Fragment Ion |

|---|---|

| 102 | [M - CH₃]⁺ |

| 88 | [M - C₂H₅]⁺ |

Applications in Organic Synthesis and Materials Science

Role as a Synthetic Intermediate

The reactivity of the hydroxylamine (B1172632) group (-NOH) makes N-propan-2-yl-N-propylhydroxylamine a valuable synthetic intermediate in organic chemistry.

In organic synthesis, a "building block" is a molecule whose chemical structure can be incorporated into a larger, more complex molecule. This compound, with its distinct functional group and alkyl chains, serves as such a unit. Its utility is comparable to that of related compounds like isopropylhydroxylamine, which is used in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com The hydroxylamine moiety can undergo various chemical transformations, including oxidation and condensation reactions, allowing chemists to introduce nitrogen and oxygen functionalities into a target structure. cymitquimica.com This makes it a versatile reagent for constructing molecules with specific desired properties.

The compound can also serve as a foundational structure for creating more complex substituted hydroxylamines. While direct methods for synthesizing a wide range of N,N-dialkylhydroxylamines are an area of ongoing research nih.gov, existing hydroxylamines can be chemically modified. For instance, the core structure can potentially be altered through reactions that modify or replace the alkyl groups, or through reactions at the hydroxylamine functional group itself, such as oxidation to form nitrones. google.com This precursor role is fundamental to creating novel reagents for specialized synthetic applications.

Reducing Agent in Polymerization Processes

In the polymer industry, controlling the initiation and propagation of polymer chains is critical. N,N-dialkylhydroxylamines are effective agents for managing these processes due to their ability to act as reducing agents and radical scavengers.

Free-radical polymerization, a common method for producing plastics and rubbers, relies on the generation of highly reactive radical species. However, these radicals can lead to uncontrolled reactions if not properly managed. This compound functions as a potent free-radical scavenger, a role extensively documented for analogs like N-isopropylhydroxylamine (IPHA) and N,N-dibenzylhydroxylamine (DBHA). core.ac.uk

The primary mechanism involves the donation of a hydrogen atom from the hydroxylamine's N-OH group to a propagating polymer radical (P•) or a peroxyl radical (POO•) in oxygenated systems. core.ac.uk This terminates the radical chain, stopping further polymerization, and in the process, the hydroxylamine is converted into a stable nitroxide radical. This nitroxide is significantly less reactive and does not initiate new polymer chains. This "short-stopping" capability is crucial in the production of elastomers like styrene-butadiene rubber (SBR) and acrylonitrile-butadiene rubber, where the polymerization must be halted at a specific monomer conversion to achieve the desired material properties. google.com

The same radical-scavenging ability makes this compound an effective stabilizer and polymerization inhibitor. Many monomers can undergo spontaneous, premature polymerization during storage or transportation, triggered by heat, light, or contaminants. By scavenging the initial free radicals that would otherwise start this unwanted process, the compound ensures the monomer remains stable and usable. core.ac.uk This inhibitory function is essential for maintaining the quality and shelf-life of raw materials in the polymer industry. General N,N-dialkylhydroxylamines are known to be useful for stabilizing various polymers against thermal and oxidative degradation. google.com

Corrosion Inhibition and Metal Passivation

The protection of ferrous metals from corrosion is a significant industrial challenge. N-alkyl hydroxylamines, including IPHA, are used as effective corrosion inhibitors and metal passivators, particularly in aqueous systems like industrial boilers. this compound is expected to function similarly.

The mechanism of corrosion inhibition is twofold. First, the compound acts as an oxygen scavenger, chemically reducing dissolved oxygen in the water. Dissolved oxygen is a primary driver of electrochemical corrosion in steel, and its removal significantly slows the degradation process. Second, the hydroxylamine can adsorb onto the metal surface, forming a thin, protective film. This film acts as a barrier, "passivating" the metal by isolating it from the corrosive environment and preventing destructive electrochemical reactions from occurring at the surface.

| Application Area | Specific Function | Mechanism / Role | Analogous Compound(s) |

| Organic Synthesis | Synthetic Intermediate | Provides a functional group for building complex molecules. | Isopropylhydroxylamine cymitquimica.com |

| Polymer Chemistry | Free-Radical Scavenger / Short-Stopper | Donates a hydrogen atom to terminate propagating radical chains, forming a stable nitroxide. | IPHA, DBHA google.comcore.ac.uk |

| Polymer Chemistry | Polymerization Inhibitor / Stabilizer | Prevents premature polymerization of monomers during storage by scavenging radicals. | IPHA, N,N-Dialkylhydroxylamines google.com |

| Materials Science | Corrosion Inhibitor / Metal Passivator | Acts as an oxygen scavenger and forms a protective film on metal surfaces. | IPHA |

Role in Adhesives and Sealants

Currently, there is a notable lack of specific research or industrial documentation detailing the direct use of this compound as a primary component or additive in the formulation of adhesives and sealants. While related compounds, such as N-isopropyl hydroxylamine, are noted for their use in the manufacture of sealants and as components in adhesives, equivalent data for this compound is not available in the public domain. The potential for its use would theoretically hinge on its reactivity, adhesion-promoting capabilities, and stability within a polymer matrix, none of which are currently well-documented.

Use in Specialty Chemical Manufacturing

The role of this compound as an intermediate or direct product in specialty chemical manufacturing is not well-defined in available literature. Specialty chemicals are produced for specific-use applications and their synthesis pathways are often proprietary. While structurally similar amines and hydroxylamines can serve as building blocks or reagents in the production of a wide array of chemical products, including pharmaceuticals and agrochemicals, the specific synthetic routes employing this compound are not prominently reported. chemimpex.com The general synthesis of N,N-disubstituted hydroxylamines can be achieved through methods like the oxidation of secondary amines or the reaction of magnesium dialkylamides with specific peroxides, but specific industrial-scale manufacturing processes for this compound are not detailed. wikipedia.org

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H15NO chemsynthesis.com |

| Molecular Weight | 117.191 g/mol chemsynthesis.com |

| Melting Point | Not available chemsynthesis.com |

| Boiling Point | Not available chemsynthesis.com |

| Density | Not available chemsynthesis.com |

| Refractive Index | Not available chemsynthesis.com |

Advanced Analytical Methodologies for Characterization in Chemical Matrices

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating N-propan-2-yl-N-propylhydroxylamine from impurities and other components in a mixture, as well as for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for assessing the purity of volatile and thermally stable compounds like this compound. In this technique, the compound is vaporized and separated from other volatile components based on its partitioning between a stationary phase and a mobile gas phase. The separated components then enter a mass spectrometer, which provides information on their mass-to-charge ratio, aiding in identification and purity determination.

For the analysis of this compound, a typical GC-MS method would involve a capillary column with a non-polar or medium-polarity stationary phase. The temperature of the GC oven is programmed to ramp up gradually, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer, often a quadrupole analyzer, is typically operated in electron ionization (EI) mode. The resulting mass spectrum shows the molecular ion peak and a characteristic fragmentation pattern that serves as a chemical fingerprint for the compound.

| Parameter | Typical Condition |

| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature of 50 °C, ramped to 280 °C at 10 °C/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

This table represents typical parameters and may be optimized for specific applications.

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for monitoring the progress of chemical reactions involving this compound, especially when the compound or its reactants and products are non-volatile or thermally labile. HPLC separates components in a liquid sample based on their differential interactions with a stationary phase packed in a column and a liquid mobile phase.

In a typical application, small aliquots are withdrawn from the reaction mixture at regular intervals and injected into the HPLC system. A reversed-phase column (e.g., C18) is commonly used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). An acidic or basic modifier may be added to the mobile phase to improve peak shape and resolution. Detection is often achieved using a UV detector, as the hydroxylamine (B1172632) functional group may exhibit some UV absorbance. By tracking the decrease in reactant peaks and the increase in the product peak over time, the reaction kinetics can be accurately determined.

| Parameter | Typical Condition |

| HPLC Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of water and acetonitrile/methanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at a specific wavelength (e.g., 210 nm) |

| Injection Volume | 10 µL |

This table represents typical parameters and may be optimized for specific reaction monitoring.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are vital for elucidating the precise molecular structure of this compound, providing information on its connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR are employed to map out the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for the different types of protons in the molecule. The isopropyl group would exhibit a doublet for the six equivalent methyl protons and a septet for the single methine proton. The propyl group would show a triplet for the terminal methyl protons and two multiplets for the two methylene (B1212753) groups. The position and splitting pattern of the N-H and O-H protons can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would display a unique signal for each chemically non-equivalent carbon atom. This allows for the confirmation of the number of carbon atoms and provides information about their chemical environment.

Advanced NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the structure.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorption bands include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

N-H stretch: A weaker band, often in the same region as the O-H stretch.

C-H stretch: Sharp bands in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the propyl and isopropyl groups.

N-O stretch: A band in the 900-1100 cm⁻¹ region, indicative of the nitrogen-oxygen bond.

C-N stretch: An absorption in the 1000-1200 cm⁻¹ range.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (stretch) | 3200-3600 (broad) |

| N-H (stretch) | 3200-3500 (medium) |

| C-H (stretch, sp³) | 2850-3000 (strong) |

| C-N (stretch) | 1000-1200 (medium) |

| N-O (stretch) | 900-1100 (medium) |

This table presents expected vibrational frequencies and can vary based on the sample state and intermolecular interactions.

Mass spectrometry, in addition to its use in conjunction with GC, is a critical standalone technique for determining the molecular weight and analyzing the fragmentation patterns of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which can be used to determine the elemental composition of the molecule.

When subjected to ionization, the molecule will form a molecular ion (M⁺). The mass-to-charge ratio of this ion gives the molecular weight of the compound. The molecular ion can then undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is unique to the compound's structure and can be used for its identification. Common fragmentation pathways for N-substituted hydroxylamines may involve cleavage of the C-N, N-O, and C-C bonds. Analysis of these fragments helps to piece together the original structure of the molecule.

Electrochemical Methods for Reactivity Studies

Following a comprehensive review of scientific literature and chemical databases, it has been determined that specific research detailing the electrochemical methods for studying the reactivity of the chemical compound This compound is not publicly available.

Searches for electrochemical data, including techniques such as cyclic voltammetry, chronoamperometry, and other electrochemical oxidation or reduction studies specifically pertaining to this compound, did not yield any detailed research findings or data suitable for inclusion in this article. While general information regarding the compound's molecular formula (C₆H₁₅NO) and molecular weight is accessible, empirical data on its electrochemical behavior, such as oxidation and reduction potentials or reaction kinetics under various conditions, remains uncharacterized in the available scientific literature.

Therefore, it is not possible to provide an authoritative and scientifically accurate account of the electrochemical methods for reactivity studies of this specific compound at this time.

Future Research Directions and Emerging Areas

Development of Stereoselective Synthetic Pathways

The synthesis of chiral amines and their derivatives is a cornerstone of modern medicinal and materials chemistry. louisiana.edunih.gov The development of stereoselective routes to N-propan-2-yl-N-propylhydroxylamine, which possesses a stereogenic nitrogen center, is a critical area for future investigation. Current asymmetric methods for related N-substituted hydroxylamines can serve as a foundation for this endeavor.

Future research should focus on adapting and optimizing existing stereoselective methods, such as:

Catalytic Asymmetric Reduction of Prochiral Precursors: The reduction of corresponding oxime ethers or nitrones is a promising strategy. nih.govmdpi.com Research into chiral catalysts, including those based on iridium or nickel, could enable the enantioselective reduction of a C=N bond to furnish the desired hydroxylamine (B1172632) with high enantiomeric excess. nih.govmdpi.com

Asymmetric Hydroamination: The addition of a hydroxylamine moiety across a double bond is another viable route. mdpi.com The development of chiral catalysts, potentially copper-based, for the hydroamination of appropriate alkene substrates with either N-propylhydroxylamine or N-isopropylhydroxylamine could provide a direct and atom-economical synthesis. louisiana.edu

vapourtec.comorganic-chemistry.org-Sigmatropic Rearrangements: The vapourtec.comorganic-chemistry.org-Meisenheimer rearrangement of allylic N-oxides offers a powerful method for generating trisubstituted hydroxylamines. mdpi.com Exploring asymmetric variants of this rearrangement, starting from prochiral allylic amines, could yield enantiomerically enriched this compound.

A comparative overview of potential stereoselective synthetic strategies is presented in Table 1.

Table 1: Potential Stereoselective Synthetic Pathways for this compound

| Synthetic Strategy | Potential Catalyst/Reagent | Key Advantages | Research Focus |

|---|---|---|---|

| Catalytic Asymmetric Reduction | Chiral Iridium or Nickel Complexes | High potential for enantioselectivity. | Design of new chiral ligands and optimization of reaction conditions. |

| Asymmetric Hydroamination | Chiral Copper or Palladium Catalysts | Atom-economical and direct. | Development of catalysts for selective N-alkylation. |

| vapourtec.comorganic-chemistry.org-Meisenheimer Rearrangement | Chiral auxiliaries or catalysts | Predictable stereochemical outcome. | Synthesis of suitable prochiral precursors. |

Exploration of New Reactivity Modes and Catalytic Cycles

The unique electronic and steric properties of this compound suggest that it could participate in a variety of novel chemical transformations. Future research should aim to uncover and harness these new reactivity modes.

Key areas for exploration include:

Ligand Development for Catalysis: The nitrogen and oxygen atoms of the hydroxylamine moiety can act as a bidentate ligand for transition metals. Investigating the coordination chemistry of this compound with various metals could lead to the development of novel catalysts for reactions such as aerobic oxidations. nih.gov

Nitrogen-Transfer Reagents: Substituted hydroxylamines can serve as sources of nitrogen in various chemical reactions. acs.org Exploring the potential of this compound as a precursor for the in-situ generation of reactive nitrogen species, such as nitrenes or aminyl radicals, could open up new avenues for C-N bond formation.

Cope-type Hydroamination: The reverse Cope elimination, or Cope-type hydroamination, is an efficient method for preparing N,N-disubstituted hydroxylamines. mdpi.com Investigating the reactivity of this compound in intramolecular and intermolecular hydroamination reactions could lead to the synthesis of complex nitrogen-containing molecules. mdpi.com

Integration into Flow Chemistry Systems

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved scalability, and better reaction control. The integration of the synthesis and application of this compound into flow systems represents a significant area for future development.

Future research directions in this area include:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound would be highly beneficial for its industrial production. vapourtec.comrsc.orgmdpi.com This could involve the use of packed-bed reactors with immobilized catalysts or microreactors for precise control over reaction parameters. mdpi.com

In-situ Generation and Use: The inherent safety benefits of flow chemistry are particularly relevant for handling potentially unstable intermediates. A flow setup could be designed to generate reactive species from this compound in situ, which are then immediately consumed in a subsequent reaction step, avoiding their accumulation. nih.gov

Process Optimization and Automation: Flow chemistry allows for rapid optimization of reaction conditions through automated systems. This could be employed to quickly screen catalysts, solvents, and other parameters for the synthesis and reactions of this compound.

Investigation of Applications in Advanced Materials Science

The functional group of this compound makes it an interesting candidate for incorporation into advanced materials.

Potential applications that warrant further investigation include:

Polymer Modification: The hydroxylamine moiety can be used to modify the properties of existing polymers. For instance, it could be grafted onto polymer backbones to introduce new functionalities, such as antioxidant or metal-chelating properties. researchgate.net

Monomer Synthesis: this compound could serve as a monomer or a precursor to monomers for the synthesis of novel functional polymers. Polymers incorporating this moiety may exhibit interesting thermal, mechanical, or biological properties.

Surface Functionalization: The ability of hydroxylamines to react with various functional groups could be exploited for the surface modification of materials, such as nanoparticles or self-assembled monolayers, to tailor their surface properties for specific applications.

Elucidation of Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly important in modern chemical synthesis. Future research should focus on developing environmentally friendly methods for the preparation of this compound.

Key aspects of this research include:

Use of Green Solvents and Catalysts: Exploring the use of water or other environmentally benign solvents in the synthesis is a primary goal. google.comresearchgate.net Additionally, the development of recyclable heterogeneous catalysts or biocatalysts could significantly reduce the environmental impact. google.com

Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry. Reactions like catalytic hydroaminations are inherently more atom-economical than classical multi-step syntheses. mdpi.com

A summary of potential environmentally friendly approaches is provided in Table 2.

Table 2: Environmentally Benign Synthetic Protocols

| Green Chemistry Principle | Application to Synthesis | Potential Benefits |

|---|---|---|

| Use of Renewable Feedstocks | Deriving starting materials from biomass. | Reduced reliance on fossil fuels. |

| Catalysis | Employing recyclable heterogeneous or biocatalysts. google.com | Minimized waste and improved catalyst lifetime. |

| Benign Solvents | Utilizing water or other green solvents. researchgate.net | Reduced environmental pollution and improved safety. |

| Atom Economy | Designing addition reactions like hydroamination. mdpi.com | Maximized efficiency and minimized byproducts. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.